3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC15781823
Molecular Formula: C11H18N4O
Molecular Weight: 222.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H18N4O |
---|---|
Molecular Weight | 222.29 g/mol |
IUPAC Name | 3-amino-1-cyclopentyl-N,N-dimethylpyrazole-4-carboxamide |
Standard InChI | InChI=1S/C11H18N4O/c1-14(2)11(16)9-7-15(13-10(9)12)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,12,13) |
Standard InChI Key | CVDIUMNZVSKCHZ-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C(=O)C1=CN(N=C1N)C2CCCC2 |
Introduction
Identification and Structural Characterization
Chemical Identity
The compound’s systematic IUPAC name is 3-amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide, reflecting its substituent positions and functional groups. Its molecular formula is C₁₁H₁₈N₄O, with a molecular weight of 222.29 g/mol . Key identifiers include:
Property | Value |
---|---|
CAS Number | 2171314-13-7 |
Molecular Formula | C₁₁H₁₈N₄O |
Molecular Weight | 222.29 g/mol |
Synonyms | Not widely reported |
Structural Features
The pyrazole core (C₃H₃N₂) is substituted with:
-
A cyclopentyl group at position 1, contributing to hydrophobic interactions .
-
An amino group (-NH₂) at position 3, enhancing hydrogen-bonding potential.
-
An N,N-dimethyl carboxamide (-CON(CH₃)₂) at position 4, influencing solubility and electronic properties .
The stereoelectronic effects of these groups modulate reactivity and biological activity, as seen in analogous pyrazole derivatives .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via cyclocondensation reactions, typically involving hydrazines and carbonyl precursors . A representative pathway includes:
-
Vilsmeier-Haack Formylation: Formylation of acetonitrile derivatives to generate α,β-unsaturated carbonyl intermediates .
-
Hydrazine Cyclization: Reaction with cyclopentyl hydrazine to form the pyrazole ring .
-
Carboxamide Introduction: Amidification using dimethylamine or direct substitution of a nitrile group (-CN) with -CON(CH₃)₂ .
Example Protocol:
-
Step 1: Treat ethyl 3-cyclopentyl-3-oxopropanoate with phosphorus oxychloride (POCl₃) to form a chloroimidate intermediate.
-
Step 2: React with hydrazine hydrate under reflux to yield the pyrazole ring.
-
Step 3: Substitute the 4-position nitrile (from a precursor like 3-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile ) with dimethylamine in the presence of a palladium catalyst.
Optimization Challenges
-
Yield: Continuous flow reactors improve efficiency by maintaining precise temperature control (60–80°C) and reducing side reactions.
-
Purity: Chromatography-free methods are preferred for industrial scalability, leveraging crystallization from ethanol/water mixtures .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide group.
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments .
Biological and Industrial Applications
Medicinal Chemistry
Pyrazole carboxamides are investigated for:
-
Enzyme Inhibition: Modulation of kinases (e.g., PKA) and GPCRs implicated in inflammation and cancer .
-
Drug Candidates: Preclinical studies highlight anti-proliferative activity against tumor cell lines (IC₅₀ = 5–20 μM) .
Agricultural Chemistry
-
Herbicidal Activity: Disruption of plant acetyl-CoA carboxylase (ACC), similar to commercial herbicides .
Material Science
-
Coordination Polymers: Pyrazole-carboxamide ligands form metal-organic frameworks (MOFs) with applications in gas storage .
Research Gaps and Future Directions
-
Pharmacokinetic Studies: ADMET profiling is needed to assess oral bioavailability and metabolic pathways.
-
Synthetic Scalability: Developing solvent-free or green chemistry approaches to reduce environmental impact .
-
Target Identification: High-throughput screening to identify novel biological targets (e.g., antimicrobial activity).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume